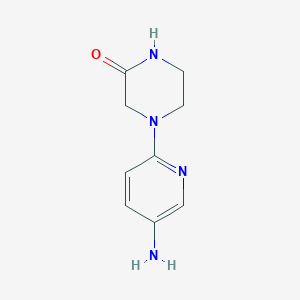

4-(5-Aminopyridin-2-yl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

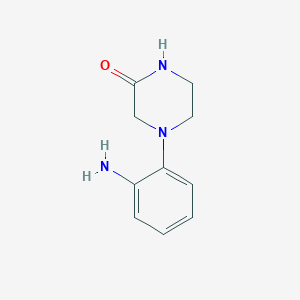

“4-(5-Aminopyridin-2-yl)piperazin-2-one” is a synthetic organic compound with the molecular formula C9H12N4O and a molecular weight of 192.22 . It is commonly known as APPIP.

Synthesis Analysis

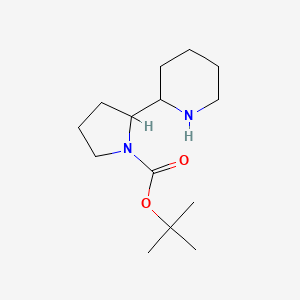

The synthesis of piperazine derivatives, such as “4-(5-Aminopyridin-2-yl)piperazin-2-one”, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The InChI code for “4-(5-Aminopyridin-2-yl)piperazin-2-one” is 1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14) .Aplicaciones Científicas De Investigación

Biochemistry

In biochemistry, “4-(5-Aminopyridin-2-yl)piperazin-2-one” serves as a biochemical tool for proteomics research. Its structure allows it to interact with various proteins, aiding in the identification and understanding of protein functions within biological systems. This compound’s reactivity with amino groups makes it valuable for labeling or modifying proteins, which can be crucial for studying protein-protein interactions and enzyme activities .

Pharmacology

Pharmacologically, this compound has potential as a building block in the synthesis of pharmaceutical agents. Its aminopyridine moiety is a common feature in drugs targeting the central nervous system, and the piperazine ring can act as a linker or a modifiable site for generating derivatives with therapeutic properties. It may also play a role in the development of renal cancer treatments, as related compounds have shown moderate effects on renal cancer cell lines .

Materials Science

In materials science, “4-(5-Aminopyridin-2-yl)piperazin-2-one” could be used in the creation of novel materials. Its molecular structure suggests potential applications in the development of organic semiconductors or as a monomer in polymer synthesis. The compound’s thermal properties, such as melting and boiling points, contribute to its suitability in high-performance material applications .

Analytical Chemistry

This compound’s unique structure makes it suitable for use as a standard or reagent in analytical chemistry. It can be employed in chromatographic techniques to help identify or quantify substances within a mixture. Additionally, its predictable reactivity could be utilized in developing new analytical methods for detecting specific chemical groups .

Organic Synthesis

“4-(5-Aminopyridin-2-yl)piperazin-2-one” is valuable in organic synthesis, particularly in the construction of piperazine scaffolds. It can be used to introduce aminopyridine groups into larger molecules, which is beneficial for synthesizing compounds with desired biological activities. Its use in asymmetric catalysis has also been explored, offering a route to chiral piperazin-2-ones .

Environmental Science

While direct applications in environmental science are not explicitly documented, compounds like “4-(5-Aminopyridin-2-yl)piperazin-2-one” could be investigated for their environmental impact. This includes studying their breakdown products, persistence in various ecosystems, and potential use in environmental remediation processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Propiedades

IUPAC Name |

4-(5-aminopyridin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6,10H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOVLEIODCQKEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585539 |

Source

|

| Record name | 4-(5-Aminopyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Aminopyridin-2-yl)piperazin-2-one | |

CAS RN |

926262-86-4 |

Source

|

| Record name | 4-(5-Aminopyridin-2-yl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-aminopyridin-2-yl)piperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)